N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
N-[2-(Difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with difluoromethoxy and methoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl phenyl sulfone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Carbothioamide: The final step involves the reaction of the intermediate with thiophosgene or a similar reagent to form the carbothioamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential to modulate biological pathways involved in diseases such as cancer and neurological disorders. Its ability to cross the blood-brain barrier makes it particularly interesting for the treatment of central nervous system diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s difluoromethoxy and methoxyphenyl groups facilitate binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Trifluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
- N-[2-(Difluoromethyl)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
- N-[2-(Methoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Uniqueness
Compared to similar compounds, N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-25-17-9-5-3-7-15(17)23-10-12-24(13-11-23)19(27)22-14-6-2-4-8-16(14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKXVTFSUOTVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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